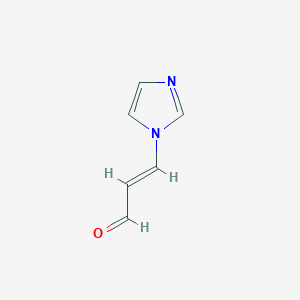
3-(1H-Imidazol-1-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)acrylaldehyde is a chemical compound that features an imidazole ring attached to an acrylaldehyde moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)acrylaldehyde typically involves the reaction of imidazole with an appropriate aldehyde precursor. One common method is the Michael addition of imidazole to an α,β-unsaturated aldehyde under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Imidazol-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(1H-Imidazol-1-yl)acrylic acid.
Reduction: 3-(1H-Imidazol-1-yl)propan-1-ol.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-1-yl)acrylaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, the imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-Imidazol-1-yl)propan-1-one
- 3-(1H-Imidazol-1-yl)propan-1-ol
- 1-(3-Aminopropyl)imidazole
Comparison: 3-(1H-Imidazol-1-yl)acrylaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 3-(1H-Imidazol-1-yl)propan-1-one lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions .
Eigenschaften
Molekularformel |
C6H6N2O |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
(E)-3-imidazol-1-ylprop-2-enal |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6-8/h1-6H/b3-1+ |
InChI-Schlüssel |
FHWRXQPZBJPLSE-HNQUOIGGSA-N |
Isomerische SMILES |
C1=CN(C=N1)/C=C/C=O |
Kanonische SMILES |
C1=CN(C=N1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


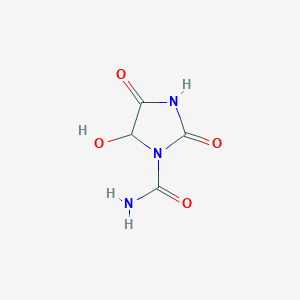
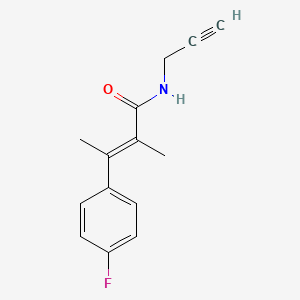
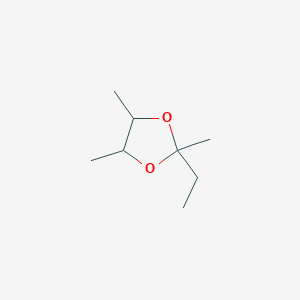

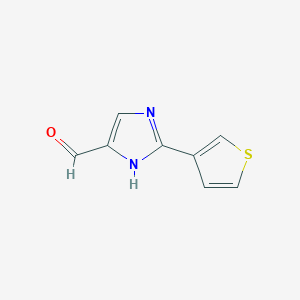
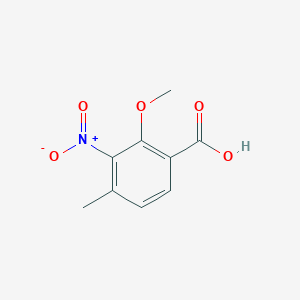
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

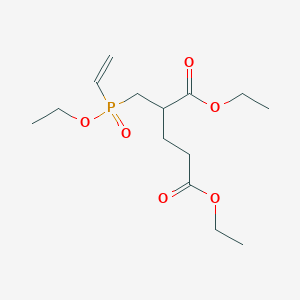
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)

![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
